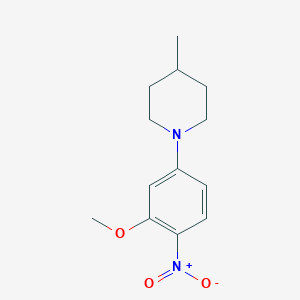

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine, commonly known as MNMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNMP is a piperidine derivative that belongs to the class of psychoactive substances. It was first synthesized in 2010 by a group of researchers from Japan. Since then, MNMP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Aplicaciones Científicas De Investigación

Structural Insights and Applications

The crystal structure of compounds related to 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine, like thiopiperidine derivatives, reveals intricate molecular conformations and intermolecular hydrogen bonding, forming chains and layers in the crystal lattice. These structural details are crucial for understanding the physical properties and potential applications in material science and crystallography (Zárate et al., 2015).

Anticancer and Antileukemic Activities

Piperidine derivatives demonstrate significant anticancer and antileukemic properties. Specific compounds within this category have shown to inhibit the growth of leukemia cells at low concentrations, suggesting a potential for developing new therapeutic agents (Vinaya et al., 2011).

Antimalarial Potential

The inhibitory activity of piperidine derivatives against aspartic protease of Plasmodium falciparum highlights their antimalarial potential. The structure-activity relationship suggests the importance of the nitro group in the benzene ring for the inhibition of plasmepsin-II, an enzyme crucial for the survival of the malaria parasite (Saify et al., 2011).

Contributions to Polymer Science

Piperidine derivatives are pivotal in polymer science, particularly in the nitroxide-mediated polymerization of styrene. The presence of piperidine-based additives can significantly accelerate the polymerization process, indicating its importance in the manufacturing of polymers and plastics (Chang & Studer, 2006).

Antimicrobial Properties

Piperidine derivatives also exhibit potent antimicrobial activities. Compounds with specific substitutions on the piperidine ring demonstrate significant inhibitory effects against a range of bacterial and fungal pathogens, highlighting their potential as antibacterial and antifungal agents (Thanusu et al., 2010).

Propiedades

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-5-7-14(8-6-10)11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBPBHGEEAKUOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)

![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)

![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)

![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)

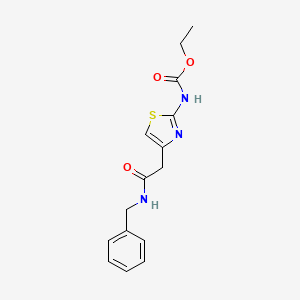

![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

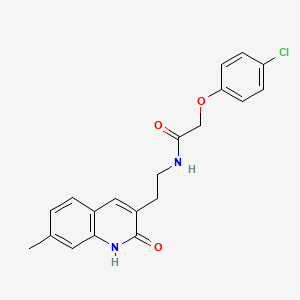

![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)

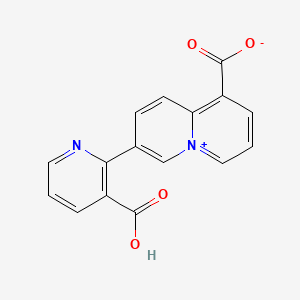

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)